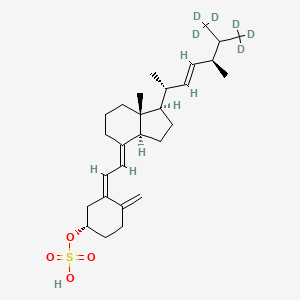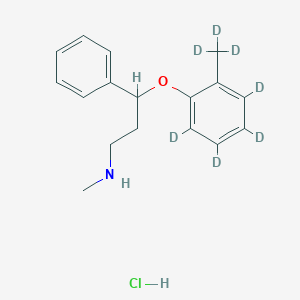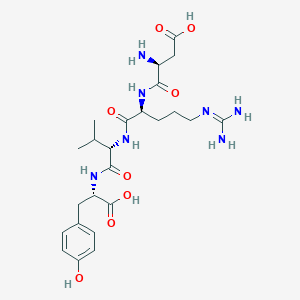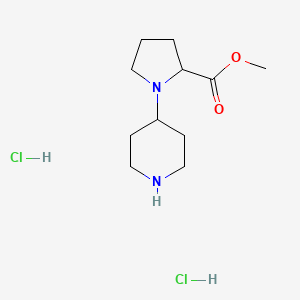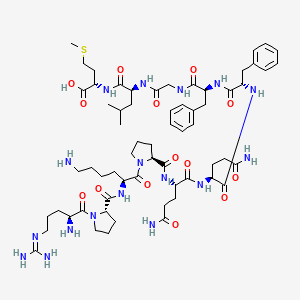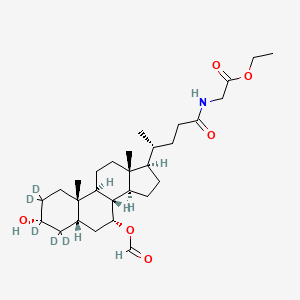
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is a deuterated derivative of a bile acid ester. This compound is primarily used in biochemical research, particularly in the study of bile acid metabolism and its role in various physiological processes. The deuterium labeling (d5) helps in tracing and studying the metabolic pathways without altering the compound’s chemical properties significantly.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 typically involves the esterification of glycochenodeoxycholic acid with ethanol in the presence of a formylating agent. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, which can be achieved using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Reacting glycochenodeoxycholic acid with ethanol in the presence of a catalyst.
Formylation: Introducing the formyl group using a formylating agent.
Deuteration: Incorporating deuterium atoms using deuterated reagents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the formyl group, converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing formyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
科学的研究の応用
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand bile acid pathways.
Biology: Helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for bile acid-related studies.
作用機序
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. The deuterium labeling allows for precise tracking of its metabolic fate. It binds to specific receptors, influencing various signaling pathways involved in metabolism, inflammation, and cellular homeostasis.
類似化合物との比較
Glycochenodeoxycholic Acid Ethyl Ester: Non-deuterated version with similar biochemical properties.
Taurochenodeoxycholic Acid: Another bile acid with a taurine conjugate instead of glycine.
Chenodeoxycholic Acid: The parent compound without esterification or formylation.
Uniqueness: 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides an advantage in metabolic studies by allowing precise tracking without altering the compound’s natural behavior. This makes it a valuable tool in research compared to its non-deuterated counterparts.
特性
分子式 |
C29H47NO6 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
InChIキー |
CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
正規SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


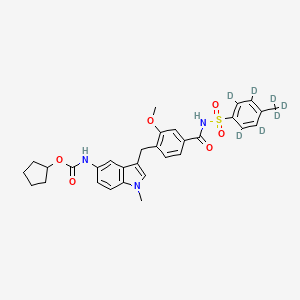
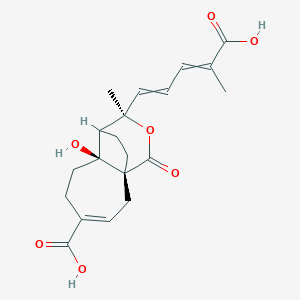
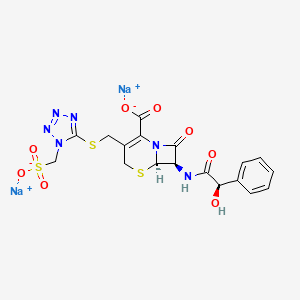
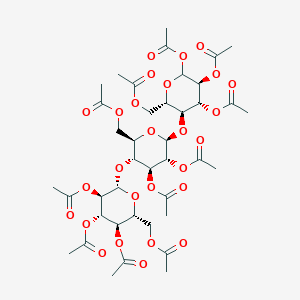
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
